

Difluoroiodomethane: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Difluoroiodomethane*

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An in-depth exploration of the chemical properties, structure, synthesis, and reactivity of **difluoroiodomethane** (CHF_2I), a versatile reagent in modern organic synthesis and drug development.

Difluoroiodomethane, a halogenated methane, has emerged as a significant building block in medicinal chemistry and materials science. Its unique structural features, combining the high electronegativity of fluorine with the reactivity of the carbon-iodine bond, make it a valuable reagent for the introduction of the difluoromethyl group (CF_2H) into organic molecules. This functional group is of particular interest in drug design as it can modulate a compound's lipophilicity, metabolic stability, and binding affinity. This guide provides a detailed overview of the fundamental chemical properties, structure, and synthetic applications of **difluoroiodomethane**.

Core Chemical and Physical Properties

Difluoroiodomethane is a colorless liquid at room temperature.^{[1][2]} A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference
Molecular Formula	CHF ₂ I	[1][3]
Molecular Weight	177.920 g/mol	[1][3]
Appearance	Colorless clear liquid	[1][2]
Density	2.4 g/mL	[1]
Melting Point	-122.0 °C	[1][4]
Boiling Point	21.6 °C	[1][4]
Solubility	Soluble in most organic solvents	[5]

Molecular Structure and Spectroscopic Data

The molecular structure of **difluoriodomethane** consists of a central carbon atom bonded to one hydrogen, two fluorine atoms, and one iodine atom in a tetrahedral geometry.[1] The distinct electronic environment of the nuclei provides characteristic spectroscopic signatures.

Spectroscopic Analysis:

- ¹H NMR: The proton spectrum shows a triplet due to coupling with the two adjacent fluorine atoms. In deuteroacetone, the chemical shift is observed at δ 8.16 ppm with a coupling constant (J) of 56.2 Hz.[5] In deuterated chloroform, a triplet is reported at δ 6.57 ppm with a J value of 57 Hz.[6]
- ¹⁹F NMR: The fluorine spectrum displays a doublet due to coupling with the single proton. In a CFCl_3 reference, the chemical shift is -68 ppm with a coupling constant of 56 Hz.[5]
- Infrared (IR) Spectroscopy: The vapor phase IR spectrum provides information about the vibrational modes of the molecule's bonds.[3]
- Mass Spectrometry: Gas chromatography-mass spectrometry (GC-MS) data is available for the characterization of **difluoriodomethane**.[3]

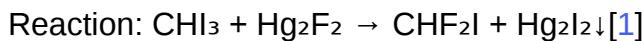
Figure 1: Ball-and-stick model of the **difluoriodomethane** molecule.

Synthesis and Experimental Protocols

Several synthetic routes to **difluoroiodomethane** have been reported. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Halogen Exchange from Iodoform

A classical method involves the reaction of iodoform (CHI_3) with a fluorinating agent.



Experimental Protocol: This reaction is typically carried out by heating iodoform with mercury(I) fluoride. The insoluble mercury(I) iodide precipitates, driving the reaction forward.

Finkelstein Reaction

The Finkelstein reaction provides an alternative route from other dihalomethanes.[7]



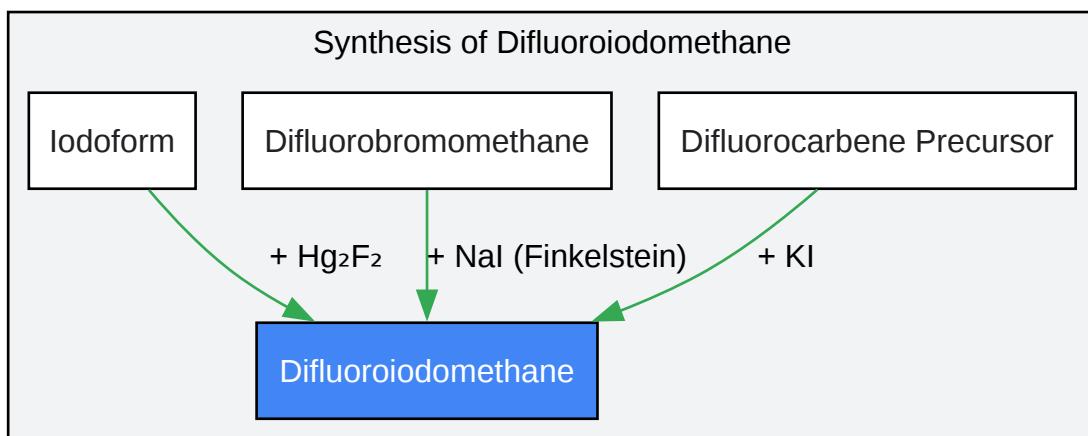
Experimental Protocol: Difluorobromomethane or difluorochloromethane is treated with sodium iodide in a suitable solvent such as acetone. The precipitation of the less soluble sodium bromide or chloride drives the equilibrium towards the formation of **difluoroiodomethane**.[7]

From Difluorocarbene Precursors

Difluoroiodomethane can be synthesized in high yields from various difluorocarbene precursors.[8]



Experimental Protocol: The reaction of difluorocarbene precursors like $\text{FSO}_2\text{CF}_2\text{CO}_2\text{H}$, $\text{FSO}_2\text{CF}_2\text{COF}$, or $\text{FSO}_2\text{CF}_2\text{CO}_2\text{Me}$ with potassium iodide affords **difluoroiodomethane** in high yields.[8]



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Figure 2: Synthetic pathways to **difluoroiodomethane**.

Reactivity and Applications in Drug Development

Difluoroiodomethane is a key reagent for introducing the difluoromethyl group into organic molecules, a strategy often employed in drug development to enhance pharmacological properties.[7]

Difluoromethylation Reactions

Difluoroiodomethane serves as an excellent source of the difluoromethyl radical or its synthetic equivalents.

Reaction with Alkenes and Alkynes: In the presence of a radical initiator such as sodium dithionite ($\text{Na}_2\text{S}_2\text{O}_4$), **difluoroiodomethane** readily adds across double and triple bonds to yield difluoromethylated products.[7][8]

Experimental Protocol: A mixture of the alkene or alkyne, **difluoroiodomethane**, and sodium dithionite in a suitable solvent system is stirred, often at room temperature or with gentle heating, to afford the corresponding difluoromethylated adduct.[8]

Cross-Coupling Reactions

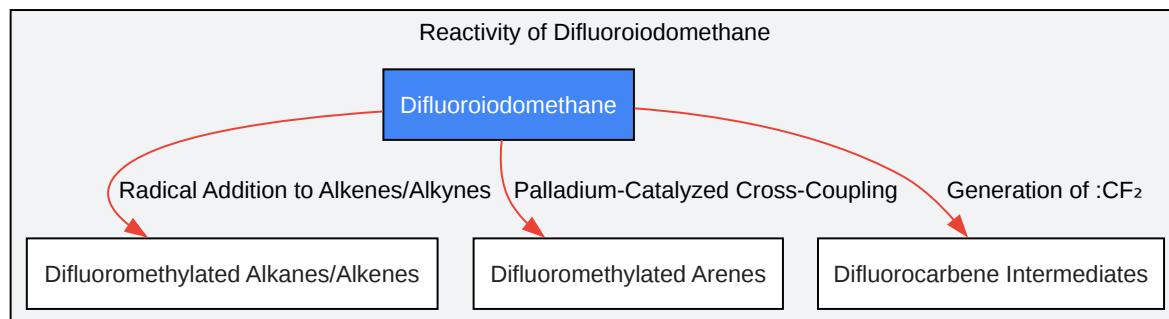
The carbon-iodine bond in **difluoroiodomethane** is susceptible to cleavage and participation in transition metal-catalyzed cross-coupling reactions.

Negishi Coupling: Palladium-catalyzed cross-coupling of **difluoroiodomethane** with arylzinc reagents (Negishi reaction) provides a direct method for the synthesis of difluoromethylated aromatic compounds.[7]

Experimental Protocol: To a solution of an arylzinc reagent, a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$) and a suitable ligand are added, followed by the addition of **difluoroiodomethane**. The reaction mixture is typically stirred at an elevated temperature to yield the desired difluoromethylated arene.[2]

Generation of Difluorocarbene

Under certain conditions, **difluoroiodomethane** can act as a precursor to the highly reactive difluorocarbene ($:\text{CF}_2$) intermediate, which can then undergo cycloadditions and other characteristic reactions.[7]



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Figure 3: Key reaction pathways involving **difluoroiodomethane**.

Safety and Handling

Difluoroiodomethane is a flammable liquid and vapor.[1][9] It is harmful if inhaled and can cause skin and eye irritation.[1][10] It may also cause damage to organs through prolonged or repeated exposure.[2][6] Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.[10] Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[6][9]

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